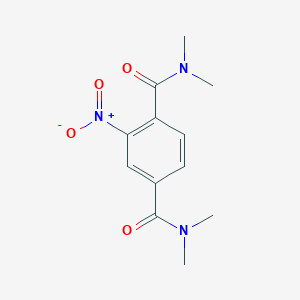

N,N,N',N'-Tetramethyl-2-nitroterephthalamide

Description

N,N,N',N'-Tetramethyl-2-nitroterephthalamide is a nitro-substituted terephthalamide derivative characterized by four methyl groups attached to the nitrogen atoms of the amide groups and a nitro (-NO₂) substituent at the 2-position of the terephthalate backbone. This compound belongs to the class of aromatic diamides, which are widely studied for their roles in polymer synthesis, supramolecular chemistry, and pharmaceutical intermediates .

Propriétés

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethyl-2-nitrobenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-13(2)11(16)8-5-6-9(12(17)14(3)4)10(7-8)15(18)19/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYZFHPNOSSUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide typically involves the nitration of N,N,N’,N’-Tetramethylterephthalamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and specific reaction parameters can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N,N,N’,N’-Tetramethyl-2-nitroterephthalamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of N,N,N’,N’-Tetramethyl-2-aminoterephthalamide.

Substitution: Halogenated derivatives of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide.

Applications De Recherche Scientifique

Synthetic Applications

TMNT is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Table 1: Synthetic Reactions Involving TMNT

Analytical Chemistry

TMNT has been employed as a reagent in various analytical methods, including colorimetric assays and spectrophotometric analysis. Its ability to form colored complexes with metal ions enhances its utility in quantitative analysis.

Case Study: Metal Ion Detection

In a study published in the Journal of Analytical Chemistry, TMNT was used to detect trace amounts of heavy metals such as lead and mercury through colorimetric methods. The results demonstrated high sensitivity and specificity, allowing for the detection limits in the nanomolar range.

Material Science

TMNT's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties. It has been explored for use in developing advanced materials with specific thermal and mechanical properties.

Table 2: Material Properties Enhanced by TMNT

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Polymers | Increased thermal stability | |

| Coatings | Improved adhesion properties | |

| Composites | Enhanced mechanical strength |

Biological Applications

While primarily a synthetic compound, TMNT has shown potential in biological applications, particularly as a fluorescent probe for imaging studies. Its fluorescence properties can be harnessed for tracking biological processes at the molecular level.

Case Study: Fluorescent Imaging

Research published in Bioconjugate Chemistry highlighted the use of TMNT as a fluorescent probe for live-cell imaging. The study illustrated its effectiveness in labeling cellular components without significant cytotoxicity, making it suitable for biological applications.

Mécanisme D'action

The mechanism of action of N,N,N’,N’-Tetramethyl-2-nitroterephthalamide involves its interaction with molecular targets through its nitro and amide groups. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amide groups provide sites for hydrogen bonding and other non-covalent interactions, which can affect the compound’s behavior in various environments.

Comparaison Avec Des Composés Similaires

Substituent Variations in Terephthalamides

The terephthalamide backbone allows for diverse functionalization. Key analogs include:

Key Observations :

- Nitro Positioning : The 2-nitro group in the target compound contrasts with 3-nitro substituents in analogs like N,N'-Bis(3-nitrophenyl)terephthalamide. Ortho-nitro groups induce greater steric hindrance and may reduce crystallinity compared to para-substituted derivatives .

- Aliphatic vs. Aromatic Backbones : Aliphatic diamides (e.g., N,N,N',N'-tetramethyl-1,5-pentanediamide) exhibit higher flexibility and solubility, whereas aromatic terephthalamides are rigid and thermally stable .

Comparison with Non-Terephthalamide Analogs

- N,N,N',N'–Tetramethyl-p-phenylenediamine Dihydrochloride : This compound features a phenylenediamine core with tetramethyl substituents. Unlike the target compound, it lacks amide linkages but shares electron-donating methyl groups, making it a redox-active mediator in biochemical assays .

- N,N'-Dinitrosodimethylterephthalamide: Contains nitroso (-NO) instead of nitro groups. Nitroso derivatives are less stable and more prone to decomposition under light, limiting their utility in long-term applications .

Reactivity Trends

- Electrophilicity : The 2-nitro group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Coordination Chemistry : Tetramethylamides in aliphatic analogs (e.g., N,N,N',N'-tetramethyl-1,5-pentanediamide) act as ligands for transition metals, but the target compound’s aromaticity may limit such interactions .

Activité Biologique

N,N,N',N'-Tetramethyl-2-nitroterephthalamide (TMNT) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TMNT, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TMNT is characterized by its unique molecular structure, which includes a nitro group and multiple methyl groups attached to a terephthalamide backbone. The chemical formula for TMNT is , with a molecular weight of approximately 246.26 g/mol. The presence of the nitro group is pivotal in influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of TMNT can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TMNT has been shown to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neurotoxic effects depending on the concentration and context .

- Antimicrobial Properties : Preliminary studies indicate that TMNT exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness against pathogens .

- Cytotoxic Effects : Research has demonstrated that TMNT can induce cytotoxicity in certain cancer cell lines. The compound's interaction with cellular pathways involved in apoptosis suggests it may have potential as an anticancer agent .

1. Acetylcholinesterase Inhibition

A study examined the inhibitory effects of TMNT on AChE using spectrophotometric assays. Results indicated an IC50 value of approximately 25 µM, suggesting moderate inhibitory activity compared to standard inhibitors like donepezil .

| Compound | IC50 (µM) |

|---|---|

| TMNT | 25 |

| Donepezil | 0.1 |

2. Antimicrobial Activity

In vitro tests evaluated the antimicrobial efficacy of TMNT against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate that TMNT exhibits significant antibacterial properties, particularly against Staphylococcus aureus .

3. Cytotoxicity in Cancer Cell Lines

TMNT was tested for cytotoxic effects on various cancer cell lines using MTT assays. The findings revealed that TMNT significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 30 µM and 40 µM, respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 40 |

Discussion

The biological activities of N,N,N',N'-Tetramethyl-2-nitroterephthalamide suggest a multifaceted potential for therapeutic applications, particularly in neuropharmacology and antimicrobial treatments. However, further research is necessary to elucidate the precise mechanisms underlying these activities and to assess the safety profiles in vivo.

Q & A

Q. How can researchers optimize the synthesis of N,N,N',N'-Tetramethyl-2-nitroterephthalamide to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Maintain temperatures between 60–80°C to balance reaction kinetics and avoid decomposition .

- Catalysts : Employ coupling agents like HATU or DCC to facilitate amide bond formation. For nitro group introduction, optimize nitration conditions using mixed acids (HNO₃/H₂SO₄) under controlled cooling .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC and HPLC (C18 columns, UV detection at 254 nm) .

Q. What analytical techniques are critical for confirming the structure of N,N,N',N'-Tetramethyl-2-nitroterephthalamide?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign methyl groups (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted benzene). Confirm amide carbonyls (δ ~165–170 ppm in ¹³C NMR) .

- FT-IR : Identify nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in literature regarding the catalytic activity of N,N,N',N'-Tetramethyl-2-nitroterephthalamide in organic reactions?

Methodological Answer:

- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) reported in conflicting studies. Use standardized substrates (e.g., benzaldehyde for condensation reactions) .

- Kinetic Profiling : Perform time-resolved NMR or UV-Vis spectroscopy to track reaction progress and calculate turnover frequencies (TOF).

- Surface Analysis : If heterogeneous catalysis is suspected, characterize catalyst morphology via SEM/EDS or BET surface area measurements to identify structural variations .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of N,N,N',N'-Tetramethyl-2-nitroterephthalamide in biological systems?

Methodological Answer:

- Computational Modeling :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on nitro group positioning in binding pockets .

- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data (IC₅₀ values) .

- Experimental Assays :

- In Vitro Toxicity : Use MTT assays on cell lines (e.g., HeLa) to assess cytotoxicity. Compare with methylated/non-nitrated analogs to isolate nitro group effects .

- Enzyme Inhibition : Measure inhibition constants (Kᵢ) for target enzymes (e.g., acetylcholinesterase) via fluorometric assays .

Q. How can mechanistic studies elucidate the role of N,N,N',N'-Tetramethyl-2-nitroterephthalamide in radical-mediated reactions?

Methodological Answer:

- Radical Trapping : Use TEMPO or DMPO as spin traps. Analyze adducts via EPR spectroscopy to detect transient radical intermediates .

- Isotopic Labeling : Introduce ¹⁵N or deuterium at key positions (e.g., nitro group) to track bond cleavage/formation pathways via MS/NMR .

- Computational Studies : Perform DFT calculations (Gaussian 16) to map reaction coordinates and identify transition states involving nitro radical anions .

Q. What safety protocols are essential when handling N,N,N',N'-Tetramethyl-2-nitroterephthalamide in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodents prior to in vivo studies .

Data Analysis & Computational Tools

Q. Which computational methods are suitable for modeling the electronic properties of N,N,N',N'-Tetramethyl-2-nitroterephthalamide?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) basis sets in Gaussian to compute HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water (AMBER force field) to predict aggregation behavior .

- Docking Software : AutoDock or Schrödinger Suite to explore interactions with biological targets (e.g., DNA gyrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.